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PatMaN Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals using

PatMaN (Pattern Matching in Nucleotide databases).

Frequently Asked Questions (FAQs)
Q1: What is PatMaN?

A1: PatMaN is a command-line bioinformatics tool designed for rapid and exhaustive searches

of many short nucleotide sequences within large databases, such as genomes.[1][2][3][4] It

allows for a predefined number of mismatches and gaps in the alignments.[1]

Q2: What are the primary applications of PatMaN?

A2: PatMaN is suitable for various applications in molecular biology where finding short

sequence motifs is crucial. This includes identifying restriction enzyme sites, mapping

microarray probe sequences, locating transcription factor binding motifs, and finding miRNA

sequences.

Q3: What is the underlying algorithm used by PatMaN?

A3: PatMaN implements a non-deterministic automata matching algorithm on a keyword tree of

the search strings. This approach allows for efficient searching of perfect matches and also

accommodates mismatches and gaps.
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Q4: What are the system requirements for PatMaN?

A4: The C++ source code for PatMaN is distributed under the GNU General Public License and

has been tested on the GNU/Linux operating system.

Troubleshooting Guides
Installation and Execution Issues
Q: I'm having trouble compiling or running PatMaN. What should I do?

A:

Check Dependencies: Ensure you have a compatible C++ compiler (like GCC) installed on

your Linux system.

Permissions: Verify that you have the necessary permissions to execute the compiled

patman binary. You may need to use chmod +x patman to make it executable.

PATH Environment Variable: For ease of use, you can move the patman executable to a

directory that is in your system's PATH (e.g., /usr/local/bin).

Input File Formatting Errors
Q: PatMaN is giving an error related to my input files. What are the correct formats?

A: Both the query sequences (patterns) and the target database sequences must be in FASTA

format. Common formatting pitfalls to avoid include:

Invalid Header: Each sequence must begin with a header line that starts with a ">" character.

Empty Lines: Ensure there are no empty lines within a sequence.

Non-Standard Characters: Your sequence data should only contain valid nucleotide

characters (A, T, C, G, N, and ambiguity codes if using the -a flag).

Experimental Protocol: Preparing Input Files for PatMaN

Query File Preparation:
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Create a new text file (e.g., queries.fasta).

For each short sequence you want to search for, add a unique header line starting with ">"

(e.g., >my_motif_1).

On the next line, add the nucleotide sequence.

Repeat for all query sequences.

Database File Preparation:

Ensure your target database (e.g., a chromosome or entire genome) is in a single FASTA

file or multiple FASTA files.

The format should be the same as the query file, with a header for each sequence entry

(e.g., >chromosome_1).

Verification (Optional but Recommended):

Use a FASTA validator tool to check the format of your input files before running PatMaN
to catch any formatting errors.

Performance Issues
Q: My PatMaN search is running very slowly. How can I improve the performance?

A: The search time in PatMaN is highly dependent on the number of allowed edits (mismatches

and gaps).

Minimize Edits: The retrieval time increases exponentially with the number of allowed edits.

Only allow the minimum number of mismatches and gaps that are necessary for your

experiment.

Perfect Matches: For perfect matches, the search time is significantly faster and is primarily

dependent on the size of the target sequence.

Hardware: Using a machine with sufficient RAM can be beneficial, especially when searching

against large databases.
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Understanding and Interpreting Output
Q: What is the format of the PatMaN output, and how do I interpret it?

A: PatMaN produces a tab-separated output with one match per line. The columns are as

follows:

Column Description

1 Target sequence identifier

2 Query sequence identifier

3
Start position of the alignment in the target

sequence

4
End position of the alignment in the target

sequence

5
Strand ("+" for forward, "-" for reverse

complement)

6 Number of edits (mismatches + gaps)

Command-Line Parameter Pitfalls
Incorrect usage of command-line parameters is a common source of errors. Here is a summary

of key parameters and potential pitfalls:
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Parameter Description Common Pitfall

-e, --edits
Maximum number of edits

(mismatches + gaps) allowed.

Setting this value too high can

lead to extremely long run

times and a large number of

irrelevant matches.

-g, --gaps
Maximum number of gaps

allowed.

The value for -e must be

greater than or equal to the

value for -g, as gaps are also

counted as edits.

-D, --databases
Specifies that the following

files are database files.

Forgetting to use this flag

before listing your database

files.

-P, --patterns
Specifies that the following

files are pattern files.

Forgetting to use this flag

before listing your query files.

-a, --ambicodes

Enables the interpretation of

ambiguity codes in the

patterns.

If this flag is not set, ambiguity

codes other than 'N' will not be

correctly interpreted and may

be treated as mismatches.

-s, --singlestrand
Deactivates matching on the

reverse-complement strand.

By default, PatMaN searches

both strands. Use this option

only if you are certain you only

want to search the forward

strand.

Visualizations
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Input Preparation

PatMaN Execution Output Analysis

Query Sequences
(FASTA format)

patman -P queries.fasta \n-D database.fasta \n-e 2 -g 1 > output.txt

Target Database
(FASTA format)

Tab-separated Output File
(Hits with coordinates and edits)

Start Match
 Identical Base 

 Identical Base Mismatch

 Different Base
(Edits < Max Edits) 

Gap

 Insertion/Deletion
(Gaps < Max Gaps) 

End

 End of Pattern 

 Identical Base
(Edits < Max Edits) 

 Edits >= Max Edits 

 Identical Base
(Gaps < Max Gaps) 

 Gaps >= Max Gaps 

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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